Acetophenone, 4'-(methyltelluryl)-
Description
Historical Development of Organotellurium Chemistry
The exploration of organotellurium compounds began in earnest during the early 20th century, paralleling advancements in organosulfur and organoselenium chemistry. Initial syntheses focused on simple diorganotellurides (R~2~Te) and ditellurides (RTe)~2~, often derived from reactions between alkali metal tellurides (e.g., NaHTe or Li~2~Te) and alkyl/aryl halides. For example, the reaction $$ \text{Li}2\text{Te} + 2 \text{RBr} \rightarrow \text{R}2\text{Te} + 2 \text{LiBr} $$ became a cornerstone for generating tellurium-carbon bonds. Despite these early breakthroughs, progress remained sluggish due to tellurium’s lower abundance and perceived limited applicability compared to sulfur or selenium.
The mid-20th century saw incremental innovations, such as the use of tellurium tetrachloride (TeCl~4~) in electrophilic substitution reactions with aromatic systems. This method enabled the synthesis of aryltellurium trichlorides (ArTeCl~3~), which served as precursors to more complex derivatives. However, organotellurium chemistry only gained broader attention in recent decades with the discovery of chalcogen-bonding interactions and their utility in supramolecular assemblies.
Fundamental Principles of Tellurium-Ligand Interactions
Tellurium’s bonding behavior is distinguished by its dual capacity for covalent and secondary bonding interactions. In bulk tellurium, helical chains of Te atoms are interconnected via coordinate covalent bonds, where lone pairs from one chain donate electron density to adjacent chains. This ligand-metal-like bonding, described by the equation $$ \text{Te} \cdots \text{Te} $$, results in nearly isotropic mechanical and electrical properties, contrasting sharply with anisotropic van der Waals materials.
In molecular systems, tellurium engages in chalcogen bonds (ChBs)—noncovalent interactions where Te acts as an electrophilic site. For example, Te⋯I interactions in crystalline assemblies exhibit bond strengths ranging from 3.1 to 38.8 kcal mol⁻¹, depending on the Te oxidation state (II or IV) and interatomic distances. These interactions are critical in stabilizing supramolecular architectures, such as the zero- to three-dimensional frameworks observed in recent crystallographic studies.
| Interaction Type | Bond Length (Å) | Energy (kcal mol⁻¹) | Oxidation State |
|---|---|---|---|
| Te(II)⋯I | 3.2 | 25.6–38.8 | +2 |
| Te(IV)⋯I | 3.4–3.6 | 3.1–7.0 | +4 |
Table 1: Energetic and structural parameters of Te⋯I chalcogen bonds.
Classification of Organotellurium Compounds
Organotellurium compounds are broadly categorized by oxidation state and functional group topology:
- Tellurols (RTeH) : Analogous to thiols, these compounds are highly unstable due to rapid oxidation to ditellurides.
- Diorganotellurides (R~2~Te) : Synthesized via alkylation of telluride anions (e.g., $$ \text{RTeLi} + \text{R'Br} \rightarrow \text{RTeR'} + \text{LiBr} $$).
- Aryltellurium Trichlorides (ArTeCl~3~) : Electrophilic substitution products of TeCl~4~ with arenes, serving as intermediates for higher-order derivatives.
- Telluroxides (R~2~TeO) : Oxidized species exhibiting distinct reactivity in cross-coupling reactions.
Methyltelluryl acetophenone derivatives, such as 4'-(methyltelluryl)acetophenone, fall under the diorganotelluride class, where the tellurium atom bridges aromatic and alkyl groups.
Role of Methyltelluryl Acetophenone Derivatives in Modern Organotellurium Research
4'-(Methyltelluryl)acetophenone exemplifies the utility of organotellurium compounds in materials science. Its synthesis typically involves nucleophilic substitution between methyltelluride anions and halogenated acetophenones, leveraging protocols established for diorganotellurides. The methyltelluryl group’s strong electron-withdrawing character modifies the acetophenone moiety’s electronic profile, enhancing its suitability as a ligand in catalytic systems or a building block for chalcogen-bonded networks.
Recent studies highlight its potential in constructing supramolecular polymers via Te⋯O interactions, where the ketone group acts as a Lewis base to Te-centered electrophilic sites. Additionally, the compound’s ability to participate in redox cycles (Te(II)/Te(IV)) positions it as a candidate for electrochemical applications, though this remains an underexplored area.
Properties
CAS No. |
32294-61-4 |
|---|---|
Molecular Formula |
C9H10OTe |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
1-(4-methyltellanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OTe/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
APCYRPGWWDFXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[Te]C |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with Acetic Anhydride
- Process : React p-tolyl magnesium halide (e.g., p-tolylmagnesium chloride or bromide) in an ether solvent such as tetrahydrofuran with acetic anhydride at low temperatures (-40 to +10 °C).
- Work-up : After reaction, quench with ammonium chloride solution, wash with dilute sodium hydroxide, dry, and isolate 4-methylacetophenone by fractional distillation.
- Yield : Typically 70-89% depending on temperature and reaction conditions.
- Reference : DE10027654A1 patent details this method as a reliable route to 4-methylacetophenone, an intermediate for further functionalization.
Friedel-Crafts Acylation
- Process : Acylate toluene with acetic anhydride in the presence of anhydrous aluminum trichloride catalyst under anhydrous conditions.
- Conditions : Reaction performed in anhydrous toluene solvent, with controlled addition of acetic anhydride and catalyst, heating at 90-95 °C for 30 minutes.
- Work-up : Quench with hydrochloric acid and ice water, separate organic layer, wash, dry, and purify.
- Reference : Laboratory synthesis protocol from Alfa Chemistry.
Representative Preparation Procedure (Hypothetical, Based on Literature)
| Step | Reagents & Conditions | Notes | Expected Yield |
|---|---|---|---|
| 1. Preparation of 4-bromoacetophenone | Friedel-Crafts acylation of bromobenzene with acetyl chloride and AlCl3 | Precursor for cross-coupling | ~80% |
| 2. Synthesis of methyltellurium nucleophile | Reduction of dimethyltelluride or reaction of tellurium powder with methyl iodide and reducing agent | Freshly prepared under inert atmosphere | N/A |
| 3. Cross-coupling reaction | Pd or Cu catalyst, base, solvent (e.g., DMF), 4-bromoacetophenone + methyltellurium nucleophile | Controlled temperature (25-80 °C), inert atmosphere | 50-70% |
| 4. Purification | Column chromatography or recrystallization | To isolate pure acetophenone, 4'-(methyltelluryl)- | - |
Note: This procedure is inferred from known organotellurium and acetophenone chemistry due to lack of direct published protocols.
Analytical and Purification Considerations
- Purification : Liquid-liquid extraction, fractional distillation under reduced pressure, and chromatographic techniques (silica gel column chromatography) are standard.
- Characterization : Use of NMR spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR), mass spectrometry, and elemental analysis to confirm structure and purity.
- Stability : Organotellurium compounds are sensitive to oxidation; storage under inert atmosphere and low temperature is recommended.
Summary Table of Preparation Methods for Acetophenone Derivatives Relevant to 4'-(Methyltelluryl)-
Chemical Reactions Analysis
1-[4-(Methyltelluro)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide (TeO2) using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced to form the corresponding telluride using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while reduction results in the formation of tellurides .
Scientific Research Applications
1-[4-(Methyltelluro)phenyl]ethanone has several scientific research applications, including:
Organic Synthesis: The compound is used as a precursor in the synthesis of more complex organotellurium compounds, which are valuable intermediates in organic chemistry.
Materials Science:
Biological Studies: Organotellurium compounds, including 1-[4-(Methyltelluro)phenyl]ethanone, are investigated for their potential biological activities, such as antioxidant and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-(Methyltelluro)phenyl]ethanone is primarily related to the reactivity of the tellurium atom. Tellurium can form various oxidation states, which allows the compound to participate in redox reactions. In biological systems, the compound may interact with cellular thiols, leading to the formation of tellurium-thiol complexes. These interactions can modulate cellular redox status and influence various biochemical pathways .
Comparison with Similar Compounds
Structural and Spectral Comparisons
Table 1: Structural and Spectral Features of Acetophenone Derivatives
Key Observations :
Key Observations :
- Methyltelluryl derivatives may exhibit unique redox properties, making them candidates for catalytic applications or heavy-metal-based therapeutics .
- Unlike phytotoxic derivatives (e.g., 4'-methylpropiophenone), the Te-containing compound might display toxicity concerns due to tellurium's inherent hazards .
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